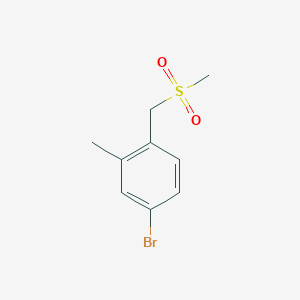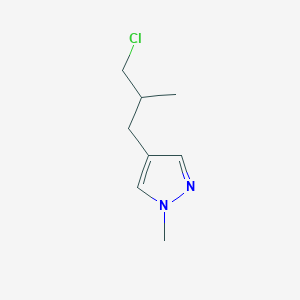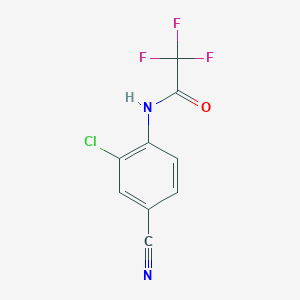![molecular formula C13H7Cl6N3O B13144753 1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one CAS No. 120028-36-6](/img/structure/B13144753.png)
1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone is a compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by its unique structure, which includes a triazine ring substituted with trichloromethyl groups and a phenyl ring attached to an ethanone group. Its ability to absorb light and initiate polymerization reactions makes it a valuable component in various industrial and scientific applications .
准备方法
The synthesis of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone typically involves the reaction of cyanuric chloride with appropriate phenyl and ethanone derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the substitution reactions. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .
化学反应分析
1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazine derivatives.
科学研究应用
1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone is widely used in scientific research due to its photoinitiating properties. It is employed in:
Chemistry: As a photoinitiator in free radical photopolymerization of acrylates and methacrylates under UV or visible light.
Biology: In the development of photoresponsive materials for biological applications, such as drug delivery systems.
Medicine: Potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: Utilized in the production of photocurable resins and coatings, enhancing the efficiency and performance of these materials
作用机制
The mechanism of action of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of reactive radicals. These radicals initiate polymerization reactions by reacting with monomers, forming polymer chains. The molecular targets include the double bonds in acrylates and methacrylates, which undergo radical addition reactions .
相似化合物的比较
Similar compounds to 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone include:
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its high-performance photoinitiating properties under LED exposure.
Bisacylphosphine oxide (BAPO): A well-known photoinitiator with longer wavelength absorption.
2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO): Another efficient photoinitiator used in industrial applications
The uniqueness of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone lies in its ability to generate radicals efficiently under both UV and visible light, making it versatile for various photopolymerization processes.
属性
CAS 编号 |
120028-36-6 |
|---|---|
分子式 |
C13H7Cl6N3O |
分子量 |
433.9 g/mol |
IUPAC 名称 |
1-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C13H7Cl6N3O/c1-6(23)7-2-4-8(5-3-7)9-20-10(12(14,15)16)22-11(21-9)13(17,18)19/h2-5H,1H3 |
InChI 键 |
JNNRBDNSVJZCFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


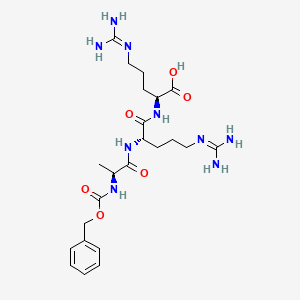
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
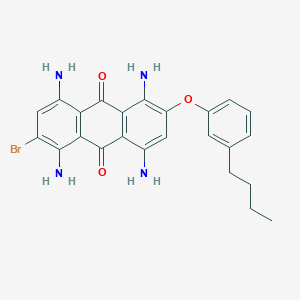
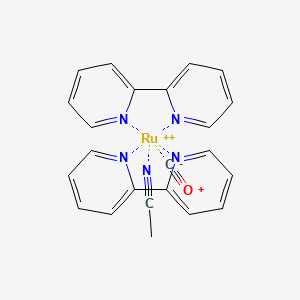

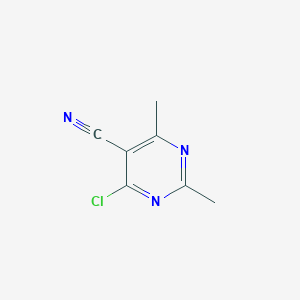
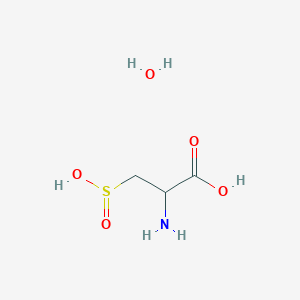
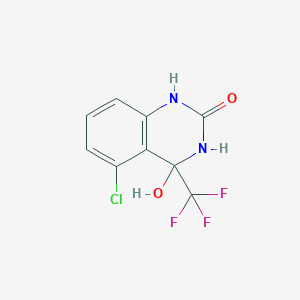
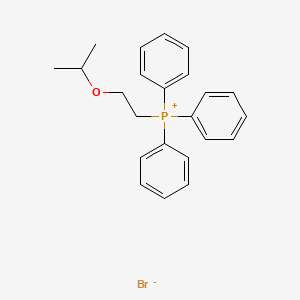
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
